molecular formula C21H20N2O3S B5079082 5-{2-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one

5-{2-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one

Cat. No.: B5079082
M. Wt: 380.5 g/mol
InChI Key: HNONBEOAFDXOTO-RGEXLXHISA-N
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Description

The compound “5-{2-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one” is a derivative of thiazolidine . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .


Synthesis Analysis

Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular formula of this compound is C21H19NO3S2 . It is a derivative of thiazolidine, a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom .


Chemical Reactions Analysis

Thiazolidine derivatives are used as vehicles in the synthesis of valuable organic combinations . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .


Physical and Chemical Properties Analysis

The average mass of this compound is 397.510 Da and the monoisotopic mass is 397.080627 Da .

Future Directions

Thiazolidine derivatives are compelling researchers to explore new drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research . These data provide useful information for designing next-generation drug candidates .

Properties

IUPAC Name

(5Z)-2-amino-5-[[2-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-2-7-15-8-3-5-10-17(15)25-12-13-26-18-11-6-4-9-16(18)14-19-20(24)23-21(22)27-19/h2-6,8-11,14H,1,7,12-13H2,(H2,22,23,24)/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNONBEOAFDXOTO-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCCOC2=CC=CC=C2C=C3C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC1=CC=CC=C1OCCOC2=CC=CC=C2/C=C\3/C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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